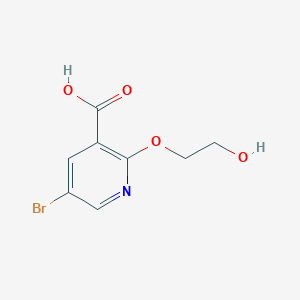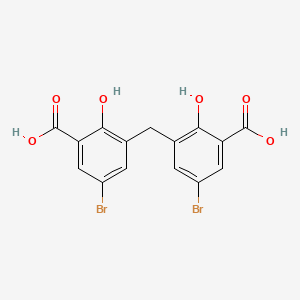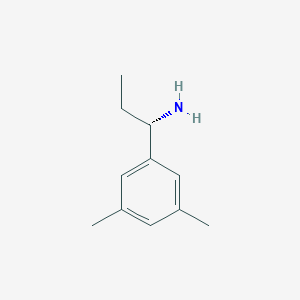
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine is a chemical compound that belongs to the class of substituted benzenediamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-benzenediamine and 1-methyl-4-piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction temperature is maintained between 50-100°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenediamines with different functional groups.
Applications De Recherche Scientifique
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,3-Benzenediamine
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,2-Benzenediamine
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
893750-81-7 |
|---|---|
Formule moléculaire |
C13H20ClN3 |
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
2-chloro-1-N-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H20ClN3/c1-16-7-5-11(6-8-16)17(2)13-4-3-10(15)9-12(13)14/h3-4,9,11H,5-8,15H2,1-2H3 |
Clé InChI |
JDFADCMTJPTKEE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)C2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)




![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)


